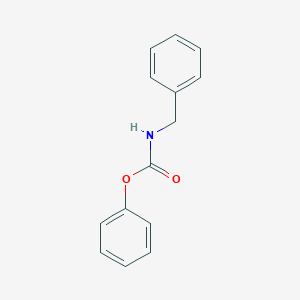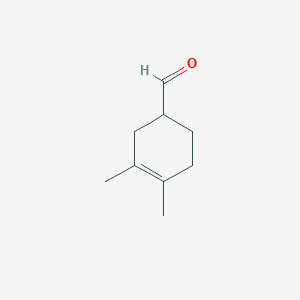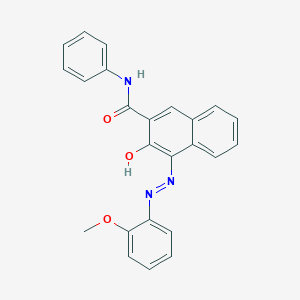
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxyphenyl)azo)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxyphenyl)azo)-N-phenyl-, commonly known as Sudan III, is a synthetic dye that has been widely used in scientific research applications. It is a member of the azo dye family and has a characteristic red color. Sudan III is soluble in organic solvents and is commonly used as a staining agent in microscopy and histology.
Mecanismo De Acción
Sudan III stains lipids and fatty acids by binding to the hydrophobic regions of these molecules. The dye is selectively taken up by lipid droplets and accumulates in these regions, allowing them to be visualized under a microscope.
Biochemical and Physiological Effects
Sudan III is not known to have any direct biochemical or physiological effects on cells or tissues. However, it can interfere with certain biochemical assays by binding to lipids and interfering with the accuracy of the results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Sudan III is its ability to selectively stain lipid droplets, making it a useful tool for visualizing these structures in cells and tissues. However, its use is limited to samples that contain lipids and fatty acids, and it cannot be used to visualize other cellular structures.
List of
Direcciones Futuras
1. Development of new staining techniques using Sudan III for the visualization of lipid droplets in live cells.
2. Investigation of the potential use of Sudan III in the diagnosis of lipid-related diseases such as obesity and diabetes.
3. Development of new analytical techniques for the detection of Sudan III in food samples to ensure food safety.
4. Investigation of the potential use of Sudan III in drug delivery systems for the targeted delivery of lipophilic drugs.
5. Investigation of the potential use of Sudan III in the development of new materials with lipid-binding properties.
Conclusion
In conclusion, Sudan III is a synthetic dye that has been widely used in scientific research applications due to its ability to selectively stain lipid droplets. It has a well-established synthesis method and is commonly used in microscopy and histology. Sudan III has potential future applications in a variety of fields, including drug delivery, food safety, and materials science.
Métodos De Síntesis
Sudan III is synthesized through the diazotization of 2-methoxyaniline followed by coupling with naphthalene-2-carboxylic acid. The resulting product is a red crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
Sudan III has been widely used in scientific research applications due to its ability to stain lipids and fatty acids. It is commonly used in microscopy and histology to visualize lipid droplets in cells and tissues. Sudan III has also been used in the food industry to detect the presence of lipid in food samples.
Propiedades
Número CAS |
18846-91-8 |
|---|---|
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-21-14-8-7-13-20(21)26-27-22-18-12-6-5-9-16(18)15-19(23(22)28)24(29)25-17-10-3-2-4-11-17/h2-15,28H,1H3,(H,25,29) |
Clave InChI |
MZOOQEKXDIVGRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
SMILES canónico |
COC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
Otros números CAS |
18846-91-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




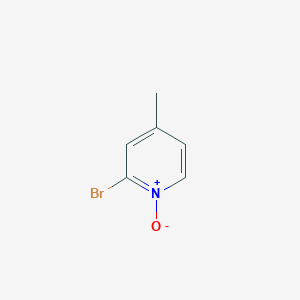
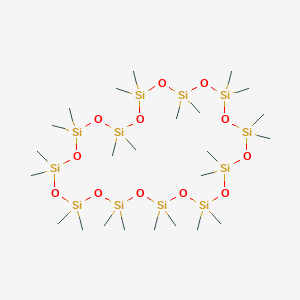
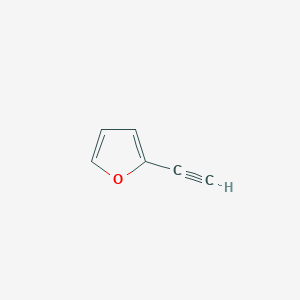
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)



![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
